3-Cyano-4-(trifluoromethoxy)benzoic acid
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Overview
Description
3-Cyano-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F3NO3 It is characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-(trifluoromethoxy)benzoic acid followed by a Sandmeyer reaction to introduce the cyano group . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Cyano-4-(trifluoromethoxy)benzoic acid may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-Cyano-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Cyano-4-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethoxy group can enhance the lipophilicity and stability of the molecule, affecting its interactions with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethoxy)benzoic acid
Uniqueness
3-Cyano-4-(trifluoromethoxy)benzoic acid is unique due to the combination of the cyano and trifluoromethoxy groups on the benzoic acid core. This combination imparts distinct chemical properties, such as increased electron-withdrawing capacity and enhanced stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H4F3NO3 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-cyano-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-2-1-5(8(14)15)3-6(7)4-13/h1-3H,(H,14,15) |
InChI Key |
BFVZMTVUCCRNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)OC(F)(F)F |
Origin of Product |
United States |
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